molecular formula C18H24N2O4 B2696330 Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034343-28-5

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2696330
CAS No.: 2034343-28-5
M. Wt: 332.4
InChI Key: GSHYWMYRBJZATE-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a glycyl (2-oxoethyl) moiety, which is further connected to a pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group. This structure combines a carbamate-protected amine, a pyrrolidine scaffold, and a cyclopropylmethyl ether, making it a versatile intermediate for pharmaceutical and chemical synthesis.

Properties

IUPAC Name

benzyl N-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(20-9-8-16(11-20)23-12-15-6-7-15)10-19-18(22)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHYWMYRBJZATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. It can be used to construct more complex molecules through various chemical reactions, including esterification and amide bond formation.

Biology

  • Enzyme Interaction Studies : Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate has been utilized in studies examining enzyme interactions and protein binding. Its ability to modulate biological pathways makes it valuable for understanding enzyme kinetics and mechanisms .
  • Pharmacological Research : The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various diseases, including inflammation and diabetes mellitus. Research indicates that derivatives of this compound may offer therapeutic benefits by modulating PDE4 activity .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound can be employed in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Case Studies and Research Findings

StudyFocusFindings
1Antimicrobial ActivityRelated benzyl carbamates exhibited significant antimicrobial properties against Mycobacterium tuberculosis with MIC values as low as 5 µg/mL .
2CytotoxicityIn vitro studies demonstrated moderate cytotoxicity against cancer cell lines such as A549, suggesting potential applications in cancer therapy .
3PDE4 InhibitionCompounds similar to this compound showed promise in treating inflammatory conditions by inhibiting PDE4 activity .

Mechanism of Action

The mechanism of action of Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

The target compound’s distinguishing feature is the 3-(cyclopropylmethoxy)pyrrolidine substituent. Below is a comparison with analogs from the evidence:

Compound Name / ID Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 3-(Cyclopropylmethoxy)pyrrolidine Carbamate, ether, amide Not provided in evidence
E1 Benzo[d][1,2,3]triazol-1-yl Carbamate, amide, triazole ~388 (estimated)
E2 Oxazolidinone, morpholino, fluoro Carbamate, oxazolidinone, morpholine ~529 (for 3a)
E3 Menthyl (terpene) Carbamate, amide, cyclohexanol 384 (for 5.23h)
E4 Dipeptide (phenylalanine derivative) Carbamate, amide, ketone 452.50
E5 Unsubstituted pyrrolidine Carbamate, amide ~262 (estimated)

Key Observations :

  • E2 integrates an oxazolidinone core (Linezolid derivative), prioritizing antibacterial activity via ribosomal binding .
  • E3 ’s menthyl group introduces stereochemical complexity and bulk, likely reducing solubility but improving enantioselectivity in catalysis .
  • E4 ’s dipeptide chain suggests applications in peptide-based drug delivery or enzyme substrates .
  • E5 serves as a minimalist analog, ideal for generic coupling reactions .

Biological Activity

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a carbamate derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group , a pyrrolidine ring , and a cyclopropylmethoxy moiety, which contribute to its unique chemical properties. The carbamate functional group enhances its reactivity and biological profile, often improving the pharmacological properties of compounds in drug design.

  • Enzymatic Interactions :
    • This compound acts as a substrate for various enzymes, particularly prolyl endopeptidase. This enzyme is crucial for peptide metabolism and plays a significant role in neuropeptide processing. The compound's structure allows it to interact effectively with the active site of the enzyme, facilitating substrate turnover and product formation.
  • Inhibition Studies :
    • Research indicates that carbamate derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . The specific activity of this compound against these enzymes remains to be fully elucidated but suggests potential applications in treating conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Substrate for Prolyl EndopeptidaseSignificant interaction leading to measurable enzymatic activity
AChE InhibitionModerate inhibition observed in related studies
CytotoxicityLow cytotoxicity against various cell lines
Antimicrobial ActivityPotential antifungal properties noted

Case Studies and Research Findings

  • Prolyl Endopeptidase Assays :
    • In biochemical assays, the compound demonstrated significant utility as a substrate for prolyl endopeptidase, allowing researchers to quantify enzymatic activity through colorimetric changes. This property is crucial for studying enzyme kinetics and understanding potential therapeutic targets.
  • Antimicrobial Studies :
    • A series of studies evaluated the antimicrobial properties of similar carbamate derivatives. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens, suggesting that this compound may possess similar activities .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on related carbamates indicated low toxicity profiles across several human cell lines, suggesting that this compound may be safe for further pharmacological exploration .

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